molecular formula C20H20N2O3 B5091721 N-benzyl-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

N-benzyl-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide

Cat. No. B5091721
M. Wt: 336.4 g/mol
InChI Key: FYCWNICYDVPNMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions including the formation of isoxazole rings and the attachment of benzamide groups. For example, benzamide derivatives have been synthesized through modifications of metoclopramide structures, indicating a method for introducing benzyl and isoxazolyl groups into a benzamide framework (Sakaguchi et al., 1992).

Molecular Structure Analysis

Structural analyses of similar compounds have been performed using X-ray diffraction, IR spectroscopy, and quantum chemical computation. These studies reveal that compounds like N-(5-methyl-3-isoxazolyl)benzamide exhibit planarity between isoxazole and benzene rings, with intramolecular hydrogen bonding contributing to structural stability (Rodier et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include the formation of dimers through hydrogen bonding and the interaction of molecular orbitals between the isoxazole ring and carbonyl groups. These interactions are critical for understanding the chemical reactivity and potential applications of N-benzyl-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide derivatives (Rodier et al., 1993).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting point, and crystal structure, can be inferred from studies on similar compounds. For instance, the crystal structure analysis provides insights into the intermolecular interactions and stability of these compounds (Dey et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and electronic characteristics, of benzamide and isoxazole derivatives are influenced by their molecular structure. Studies employing density functional theory (DFT) have been used to predict the reactivity and stability of related compounds, providing a foundation for understanding the chemical behavior of N-benzyl-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide (Demir et al., 2015).

properties

IUPAC Name

N-benzyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-14-19(15(2)25-22-14)13-24-18-10-8-17(9-11-18)20(23)21-12-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWNICYDVPNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide

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